molecular formula C9H10FNO2 B1341439 3-[(4-Fluorophenyl)amino]propanoic acid CAS No. 38470-22-3

3-[(4-Fluorophenyl)amino]propanoic acid

Cat. No. B1341439
CAS RN: 38470-22-3
M. Wt: 183.18 g/mol
InChI Key: JENOQAMUNLTFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)amino]propanoic acid is a fluorinated building block in synthesis and a non-proteinogenic amino acid that belongs to the class of β-amino acids. It is an unnatural amino acid that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound features a 4-fluorophenyl group attached to an amino propanoic acid moiety, which can be involved in the formation of zwitterionic structures under certain conditions .

Syn

Scientific Research Applications

Structural Analysis and Spectroscopy

3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid, has been explored as a fluorinated building block in synthesis and a class of β-amino acids. Advanced computational models, including DFT computed zwitterionic structures, have been developed to understand its intra- and inter-molecular bonding dynamics, especially the N–H⋯O bonds formed between NH3+ and COO¯ moieties. These models provide insights into its vibrational modes, correlating well with experimental IR and Raman spectra, and offer a profound understanding of its electronic properties (Pallavi & Tonannavar, 2020).

Biomedical Applications

3-[(4-Fluorophenyl)amino]propanoic acid derivatives have been incorporated into proteins using a genetically encoded approach, marking a significant stride in studying protein dynamics and interactions. This incorporation, facilitated by orthogonal tRNA/synthetase pairs, allows for the monitoring of protein unfolding and provides a powerful tool for in vivo and in vitro biochemical studies, offering valuable insights into protein structure and function (Summerer et al., 2006).

Material Science and Polymer Chemistry

The compound has found applications in material science, particularly in the modification of hydrogels for medical applications. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels, modified with various amine compounds including 3-[(4-Fluorophenyl)amino]propanoic acid derivatives, have shown increased swelling and thermal stability. These modified polymers exhibit promising antibacterial and antifungal properties, making them suitable for diverse applications in the medical field (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound is classified as non-combustible solids . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling the compound . More detailed safety and hazard information was not found in the search results.

properties

IUPAC Name

3-(4-fluoroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENOQAMUNLTFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589451
Record name N-(4-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoroanilino)propanoic acid

CAS RN

38470-22-3
Record name N-(4-Fluorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.